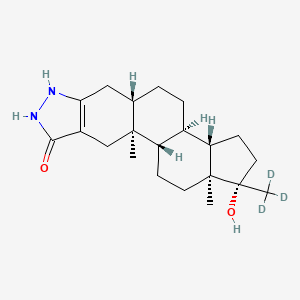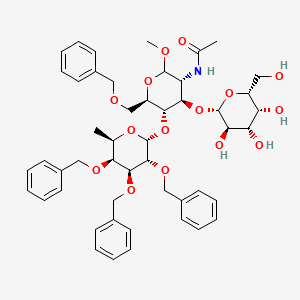![molecular formula C33H51F5O3S B13859053 (7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one is a synthetic compound known for its significant role in medical and pharmaceutical research. This compound is a derivative of androstane and is characterized by its unique structure, which includes a pentafluoropentyl sulfinyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly in the treatment of hormone-related conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one involves multiple steps, starting from basic androstane derivatives. The key steps include:
Introduction of the Hydroxy Group: This is typically achieved through hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Pentafluoropentyl Sulfinyl Group: This step involves the reaction of the androstane derivative with pentafluoropentyl sulfinyl chloride in the presence of a base such as triethylamine.
Formation of the Androst-4-en-3-one Structure: This is achieved through oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Using large quantities of hydroxylating agents in industrial reactors.
Sulfinylation: Conducted in large-scale reactors with efficient mixing and temperature control to ensure complete reaction.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormone-related disorders, particularly in breast cancer research.
Industry: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects by interacting with specific molecular targets, primarily hormone receptors. It acts as an antagonist to estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells. The sulfinyl group enhances its binding affinity to the receptors, making it a potent inhibitor. The pathways involved include the downregulation of estrogen receptor signaling and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Fulvestrant: Another estrogen receptor antagonist with a similar structure but different functional groups.
Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Another selective estrogen receptor modulator with applications in osteoporosis treatment.
Uniqueness
(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one is unique due to its pentafluoropentyl sulfinyl group, which enhances its binding affinity and specificity to estrogen receptors. This makes it a more potent inhibitor compared to other similar compounds.
特性
分子式 |
C33H51F5O3S |
|---|---|
分子量 |
622.8 g/mol |
IUPAC名 |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C33H51F5O3S/c1-30-17-14-25(39)22-24(30)21-23(29-26-12-13-28(40)31(26,2)18-15-27(29)30)11-8-6-4-3-5-7-9-19-42(41)20-10-16-32(34,35)33(36,37)38/h22-23,26-29,40H,3-21H2,1-2H3/t23-,26+,27+,28+,29+,30+,31+,42?/m1/s1 |
InChIキー |
DPNPVYSSKRTLSU-BFGSIXCPSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=CC(=O)CC[C@]34C)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
正規SMILES |
CC12CCC3C(C1CCC2O)C(CC4=CC(=O)CCC34C)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


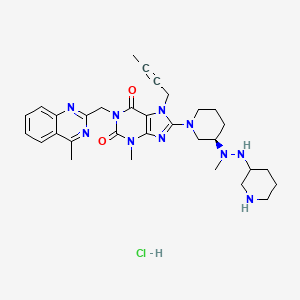
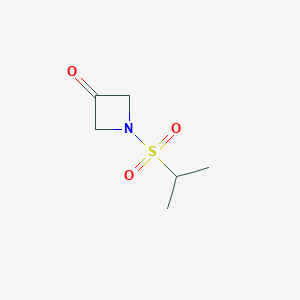
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)
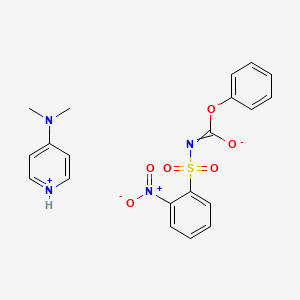
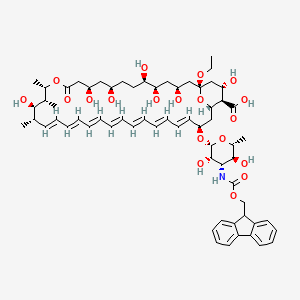
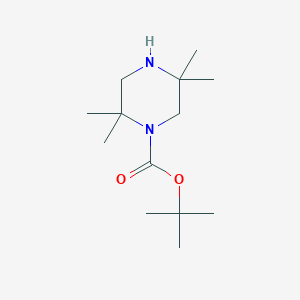
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
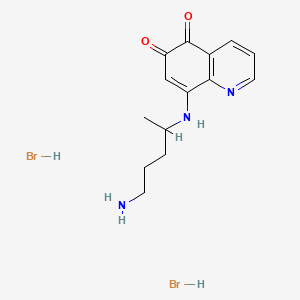

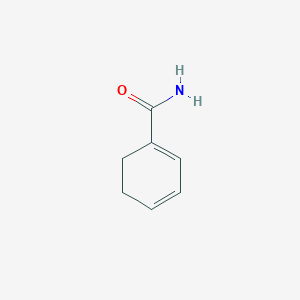
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![[4-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13859057.png)
